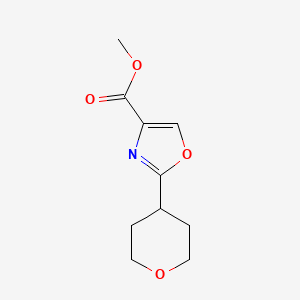
methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate (MOC) is an organic compound belonging to the oxazole family. It is a white crystalline solid with a molecular weight of 215.2 g/mol. MOC is a versatile molecule that has a wide range of applications in the scientific and pharmaceutical fields. It is used in the synthesis of drugs and in the development of new materials. It has been studied extensively in the past few decades due to its potential applications in drug design and development.
科学的研究の応用
Methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate has a wide range of applications in scientific research. It is used as a reagent in the synthesis of drugs and in the development of new materials. It is also used in the synthesis of other organic compounds, such as amino acids and peptides. Furthermore, it is used as a catalyst in organic reactions, as well as a starting material for the synthesis of other compounds.
作用機序
Methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate is an organic compound that can react with other molecules to form new compounds. The reaction occurs through a process called nucleophilic addition, in which the nucleophile (methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate) adds to the electrophilic carbon of the other molecule. This reaction can be used to form a variety of different compounds, depending on the reactants used.
Biochemical and Physiological Effects
methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate has been studied extensively for its potential biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties, and has been used in the treatment of a variety of conditions, such as arthritis, asthma, and allergies. It has also been found to have potential anti-cancer properties, although further research is needed to confirm these effects.
実験室実験の利点と制限
Methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive, and can be easily synthesized in a laboratory setting. Additionally, it is a stable compound and does not degrade easily. However, it is also a highly reactive compound, and should be handled with care.
将来の方向性
Methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate has a wide range of potential applications in the scientific and pharmaceutical fields. It could be used in the synthesis of new drugs and materials, as well as in the development of new catalysts for organic reactions. Additionally, it could be used in the development of new treatments for a variety of conditions, such as cancer and allergies. Furthermore, it could be used in the development of new diagnostic tools, as well as in the development of new therapeutic agents. Finally, it could be used in the development of new technologies, such as nanotechnology and biotechnology.
合成法
Methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate can be synthesized through a variety of methods. The most common method is the reaction of methyl acetate with 2-chloro-3-methyl-1,3-oxazole-4-carboxylate in the presence of an acid catalyst. This reaction produces methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate as the main product, along with some byproducts. The reaction can be carried out in either aqueous or organic solvents. The yield of the reaction depends on the type of solvent used and the reaction conditions.
特性
IUPAC Name |
methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-13-10(12)8-6-15-9(11-8)7-2-4-14-5-3-7/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGXXUKUZPPCFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


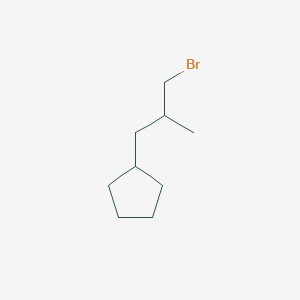
![2-[(4-ethylcyclohexyl)oxy]ethan-1-amine](/img/structure/B6616853.png)
![3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B6616864.png)
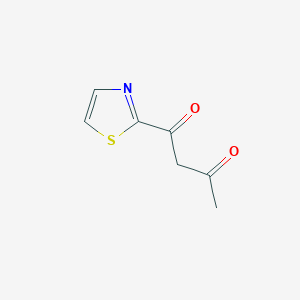
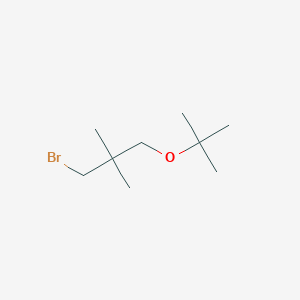
![[4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B6616882.png)

amine hydrochloride](/img/structure/B6616891.png)
![[(2R)-1-methylpiperidin-2-yl]methanamine](/img/structure/B6616901.png)
![Benzenesulfonamide, N-[(phenylamino)carbonyl]-](/img/structure/B6616902.png)
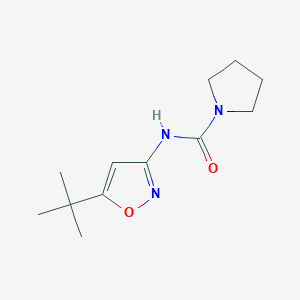
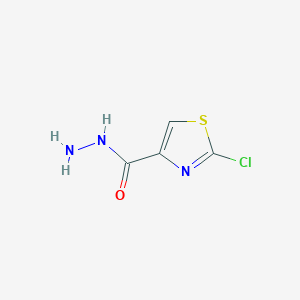
![1-[(tert-butoxy)carbonyl]azetidine-3,3-dicarboxylic acid](/img/structure/B6616934.png)